N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-methoxybenzenesulfonamide

Description

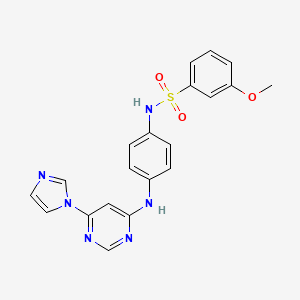

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine-imidazole hybrid scaffold. The sulfonamide group is a common pharmacophore in enzyme inhibitors, while the pyrimidine-imidazole moiety is often associated with targeting kinases or transporters involved in cancer and metabolic disorders . The 3-methoxybenzene substituent may enhance solubility or modulate binding interactions with biological targets .

Properties

IUPAC Name |

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3S/c1-29-17-3-2-4-18(11-17)30(27,28)25-16-7-5-15(6-8-16)24-19-12-20(23-13-22-19)26-10-9-21-14-26/h2-14,25H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZGQWUCOMTIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing an imidazole moiety are known to interact with a broad range of biological targets. These include enzymes, receptors, and other proteins involved in various biochemical pathways.

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties. They can interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions.

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways. These can include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Pharmacokinetics

Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs with overlapping structural motifs or therapeutic targets:

Table 1: Structural and Functional Comparison

Structural Differences and Implications

- Target vs. Sulfonamides are known for stronger hydrogen-bonding interactions compared to ureas, which may enhance target affinity but reduce membrane permeability .

- Target vs. Chromenone-Pyrazolopyrimidine Sulfonamide: The chromenone-containing analog has a bulkier hydrophobic moiety, likely improving kinase selectivity but increasing metabolic instability. The target’s imidazole-pyrimidine core may favor interactions with transporters over kinases.

- Target vs. Simple Sulfonamide (N-(4-Methoxyphenyl)benzenesulfonamide) : The absence of the pyrimidine-imidazole unit in results in significantly lower bioactivity, underscoring the importance of the hybrid heterocycle in advanced therapeutic applications.

Physicochemical and Pharmacokinetic Properties

- Solubility: The 3-methoxy group in the target compound likely improves aqueous solubility compared to the fluorophenyl chromenone derivative , which has a higher melting point (175–178°C) indicative of lower solubility.

- Metabolic Stability : The imidazole ring in the target may increase susceptibility to cytochrome P450-mediated metabolism compared to the urea analog , which exhibits higher crystallinity and stability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-methoxybenzenesulfonamide to improve yield and purity while minimizing side products?

- Methodological Answer : Multi-step synthetic routes should employ catalysts (e.g., palladium-based for coupling reactions) and polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance reaction efficiency. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates and final products . Statistical experimental design (e.g., factorial or response surface methodology) can reduce trial runs by identifying critical parameters (e.g., temperature, molar ratios) that influence yield and purity .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic and sulfonamide proton environments, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches). Purity assessments require HPLC with UV detection, and X-ray crystallography provides definitive bond-length/angle data for crystallizable derivatives .

Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric substrates. Cell viability assays (e.g., MTT or ATP-luminescence) assess cytotoxicity. Surface Plasmon Resonance (SPR) can quantify binding affinities to putative targets. Dose-response curves and IC₅₀ calculations should prioritize compounds for further optimization .

Advanced Research Questions

Q. How can computational methods like quantum chemistry or molecular docking aid in predicting reactivity or binding modes?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction pathways and transition states to predict regioselectivity in heterocyclic substitutions. Molecular docking (e.g., AutoDock Vina) identifies plausible binding poses in enzyme active sites, guided by crystallographic data. Hybrid approaches integrating computational predictions with experimental validation (e.g., mutagenesis studies) refine mechanistic hypotheses .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. enzymatic activity). Verify compound stability under assay conditions (e.g., pH, serum proteins) via HPLC. Control for off-target effects using gene knockout models or isoform-specific inhibitors. Metadata analysis (e.g., clustering discrepant datasets) identifies confounding variables like cell-line-specific expression profiles .

Q. How do structural modifications (e.g., sulfonamide substitution) influence pharmacokinetic properties?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to sulfonamide moieties to enhance metabolic stability. LogP measurements and cytochrome P450 inhibition assays predict hepatic clearance. Pharmacokinetic modeling (e.g., compartmental analysis) integrates solubility, plasma protein binding, and half-life data from rodent studies .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of derivatives?

- Methodological Answer : Use fragment-based libraries to systematically vary substituents on the pyrimidine and imidazole rings. Pair parallel synthesis with high-throughput screening to map steric/electronic effects. QSAR models (quantitative SAR) correlate substituent parameters (e.g., Hammett σ) with bioactivity, validated by leave-one-out cross-validation .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols across laboratories?

- Methodological Answer : Document reaction parameters (e.g., degassing steps, inert atmosphere) and solvent batch variability. Share raw analytical data (e.g., NMR spectra, HPLC chromatograms) via open-access repositories. Collaborative round-robin testing across labs identifies critical control points (e.g., catalyst aging) .

Q. What methods validate crystallographic or spectroscopic data for novel derivatives?

- Methodological Answer : Cross-reference X-ray diffraction data with computational geometry optimization (e.g., Mercury software). Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous cases, compare experimental IR spectra with simulated spectra from quantum calculations .

Tables for Key Data

Table 1 : Common Analytical Techniques and Applications

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| ¹H NMR | Confirmation of aromatic protons | Chemical shifts (δ 7–8 ppm) | |

| HPLC-UV | Purity assessment (>95%) | Retention time, peak area | |

| X-ray crystallography | Bond-length/angle analysis | R-factor, resolution |

Table 2 : Computational Tools for Reactivity Prediction

| Tool | Application | Output Metrics | Reference |

|---|---|---|---|

| Gaussian | Transition state modeling | Activation energy (ΔG‡) | |

| AutoDock Vina | Protein-ligand docking | Binding energy (kcal/mol) |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.